molecular formula C11H15NO2S2 B2662282 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2309774-05-6

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2662282
CAS No.: 2309774-05-6
M. Wt: 257.37
InChI Key: MXVLKLBWFFPRIN-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted at the 1-position with a cyclopropylsulfonyl group and at the 3-position with a thiophen-2-yl group. This molecular architecture, which incorporates a sulfonamide moiety attached to a heterocyclic system, is commonly explored in medicinal chemistry and pharmaceutical research for its potential as a building block in the development of biologically active molecules . Compounds with similar structural features, such as the thiophene and pyrrolidine rings, are frequently investigated for their utility in creating novel substances with potential therapeutic applications . The presence of the sulfonyl group can influence the compound's electronic properties and binding characteristics, making it a valuable intermediate for researchers. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLKLBWFFPRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

Organic Synthesis

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine serves as a versatile building block in organic synthesis. It can be utilized in creating more complex molecules and as a reagent in various organic transformations, enhancing the efficiency of synthetic pathways.

Research indicates that this compound may possess significant biological activity. Preliminary studies suggest potential interactions with enzymes and receptors, which could lead to therapeutic applications:

  • Enzyme Inhibition: The cyclopropylsulfonyl moiety may enhance binding interactions with specific enzymes, modulating their activity.
  • Pharmacological Potential: Compounds in the pyrrolidine class are known for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects. Ongoing research aims to elucidate specific mechanisms of action and therapeutic efficacy .

Material Science

Due to its unique structural properties, this compound is being explored for applications in material science:

  • Polymers and Catalysts: The compound's ability to participate in polymerization reactions makes it valuable for developing new materials with tailored properties.

A study investigated the interactions of thiophene derivatives with cannabinoid receptors, revealing that compounds similar to this compound exhibited promising activity as selective cannabinoid receptor antagonists. This suggests potential applications in treating conditions related to cannabinoid signaling.

Case Study 2: Material Development

Research on thiophene derivatives highlighted their role in constructing sulfone-based dual acceptor copolymers for photocatalytic hydrogen evolution. The incorporation of similar structural features as those found in this compound demonstrated high photocatalytic activity under visible light, indicating its potential utility in renewable energy applications.

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Compounds:

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Substituents: 4,7-Dimethoxybenzo[b]thiophen-2-yl, fluorophenyl-piperazine, hydroxyl group. Synthesis: Sodium borohydride reduction of a ketone precursor in ethanol (79.7% yield) . Comparison: The benzo[b]thiophene moiety enhances aromatic surface area compared to the simpler thiophen-2-yl group in the target compound. The methoxy groups may improve solubility but reduce metabolic stability .
  • 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) Substituents: 2-Methoxyphenyl-piperazine. Synthesis: Reduction in methanol with 93.4% yield, higher than 8c, suggesting solvent-dependent efficiency .

Table 1: Thiophene Derivatives Comparison

Compound Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Pyrrolidine Cyclopropylsulfonyl, thiophen-2-yl N/A Electron-withdrawing sulfonyl
8c Piperidine-propanol 4,7-Dimethoxybenzo[b]thiophene 79.7% Enhanced aromaticity, polar
8d Piperidine-propanol 2-Methoxyphenyl-piperazine 93.4% Ortho-substitution effects

Cyclopropylsulfonyl-Containing Analogues

Key Compounds:

  • 1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine Substituents: Triethylsilyloxy group. Synthesis: Reacted with triethylamine and chlorotriethylsilane at -78°C, highlighting the sulfonyl group’s stability under low-temperature conditions .
  • 1-((cis)-1-(Cyclopropylsulfonyl)-4-methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine

    • Substituents : Imidazo-pyrrolo-pyrazine fused ring.
    • Comparison : The fused aromatic system may enhance binding to kinase targets, contrasting with the simpler pyrrolidine-thiophene scaffold of the target compound .

Pyrrolidine Derivatives with Diverse Substituents

Key Compounds:

  • 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride Substituents: 4-Fluorophenylmethyl, cyclopropyl.
  • (2E)-3-(4-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid Substituents: Bromophenyl, thiophen-2-yl, acrylic acid. Comparison: The acrylic acid moiety introduces acidity (pKa ~4–5), unlike the neutral sulfonyl group in the target compound .

Table 2: Pyrrolidine-Based Compound Properties

Compound Substituents Key Functional Groups Physicochemical Impact
Target Compound Cyclopropylsulfonyl, thiophen-2-yl Sulfonyl, heteroaromatic Moderate polarity, aromaticity
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine Fluorophenylmethyl, cyclopropyl Halogen, alkyl High lipophilicity
(2E)-3-(4-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid Bromophenyl, acrylic acid Acidic, halogen Low pH solubility

Biological Activity

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, with the chemical formula C11_{11}H15_{15}NO2_2S2_2 and a molecular weight of 257.37 g/mol, is a compound that has garnered interest in various fields of biological research. Its unique structure, combining a cyclopropyl sulfonyl group with a thiophene moiety, suggests potential activity in modulating biological pathways, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H15_{15}NO2_2S2_2
  • Molecular Weight : 257.37 g/mol
  • CAS Number : 2309774-05-6
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Interfering with specific enzymatic pathways that are crucial for cellular function.
  • Receptor Modulation : Binding to receptors that play pivotal roles in signaling pathways, thereby influencing physiological responses.

Biological Activity Overview

Recent studies have shown that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods.
  • Antioxidant Activity : Compounds in the same class have shown significant antioxidant properties through DPPH radical scavenging assays.
  • Potential Anticancer Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantSignificant DPPH scavenging activity
AnticancerInhibition of cancer cell proliferation observed in vitro

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study involving pyrroloimidazole derivatives showed promising antimicrobial effects, suggesting that structural modifications could enhance activity against resistant bacterial strains .
  • Antioxidant Properties : Research on pyrroloimidazoles indicated that these compounds exhibited antioxidant properties comparable to conventional antioxidants, suggesting potential applications in oxidative stress-related conditions .

Q & A

Q. How can researchers design a scalable synthesis protocol without compromising stereochemical integrity?

  • Methodology : Implement continuous-flow chemistry for precise control of residence time and temperature. Use in-line FTIR for real-time monitoring of sulfonylation and ring-closure steps .

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